molecular formula C13H15N3O6 B8797801 methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate

methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate

Cat. No.: B8797801
M. Wt: 309.27 g/mol
InChI Key: BLOZAQDHRPWQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of two nitro groups and a piperidinyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate typically involves the nitration of methyl 4-(piperidin-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3,5-diamino-4-(piperidin-1-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3,5-dinitro-4-(piperidin-1-yl)benzoic acid.

Scientific Research Applications

Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a useful starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving the modification of biological molecules. Its ability to undergo reduction and substitution reactions makes it useful for attaching functional groups to biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. The presence of the piperidinyl group suggests potential activity in the central nervous system.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate depends on the specific application. In biological systems, the compound may interact with enzymes or receptors through its nitro and piperidinyl groups. The reduction of nitro groups to amino groups can lead to the formation of active metabolites that interact with molecular targets. The exact pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dinitro-4-(1-piperazinyl)benzoate: Similar structure but with a piperazinyl group instead of a piperidinyl group.

    Methyl 3,5-dinitro-4-(4-nitrophenyl)piperazinyl)benzoate: Contains an additional nitrophenyl group.

Uniqueness

Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. The piperidinyl group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

methyl 3,5-dinitro-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C13H15N3O6/c1-22-13(17)9-7-10(15(18)19)12(11(8-9)16(20)21)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3

InChI Key

BLOZAQDHRPWQOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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